N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Description
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a chlorophenyl group
Properties
IUPAC Name |
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-33-23-14-17-7-3-2-6-16(17)13-22(23)25(32)30-26(34)29-21-11-5-10-20(15-21)28-24(31)18-8-4-9-19(27)12-18/h2-15H,1H3,(H,28,31)(H2,29,30,32,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKHIKABSZXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chlorobenzoyl chloride, which is then reacted with 3-aminophenyl isothiocyanate to form an intermediate. This intermediate is further reacted with 3-methoxynaphthalene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine, with temperature control being crucial for optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorine atoms on an aniline ring.
Triple-bonded compounds: Such as acetylene, which also features strong bonding interactions.
Uniqueness
N-[(3-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a naphthalene ring with a methoxy group and a chlorophenyl group, which imparts specific chemical properties and potential biological activities not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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